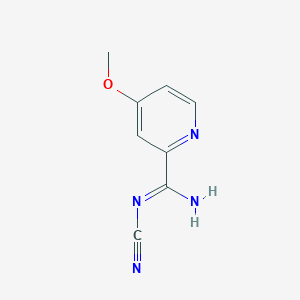
N-Cyano-4-methoxypicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-4-methoxypicolinimidamide can be achieved through various methods. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-4-methoxypicolinimidamide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is used as a ligand in nickel-catalyzed cross-coupling reactions with diverse basic nitrogen heterocycles and primary and secondary alkyl halides.
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in various condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nickel Catalysts: Used in cross-coupling reactions.
Alkyl Cyanoacetates: Used in the synthesis of cyanoacetamide derivatives.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically heterocyclic compounds with various functional groups .
Aplicaciones Científicas De Investigación
N-Cyano-4-methoxypicolinimidamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Cyano-4-methoxypicolinimidamide involves its role as a ligand in nickel-catalyzed cross-coupling reactions. The compound coordinates with nickel to form a complex that facilitates the coupling of nitrogen heterocycles with alkyl halides . This process involves the activation of the nickel catalyst and the formation of a reactive intermediate that undergoes the coupling reaction.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyano-4-methoxypyridine: Similar in structure but lacks the amidine group.
N-Cyano-4-methoxybenzamide: Similar in structure but has a benzene ring instead of a pyridine ring.
Uniqueness
N-Cyano-4-methoxypicolinimidamide is unique due to its specific structure, which includes both a cyano group and a methoxy group on a pyridine ring. This unique structure allows it to act as an effective ligand in nickel-catalyzed cross-coupling reactions, enabling the synthesis of diverse heterocyclic compounds .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
N'-cyano-4-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c1-13-6-2-3-11-7(4-6)8(10)12-5-9/h2-4H,1H3,(H2,10,12) |
Clave InChI |
LEWHOCRDELQPCV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1)C(=NC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





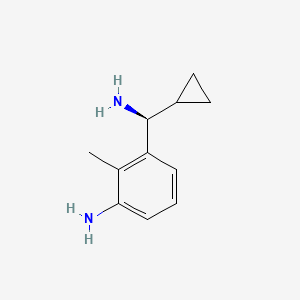
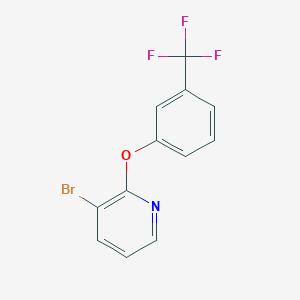
![1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene](/img/structure/B12955050.png)
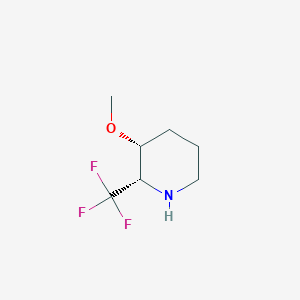
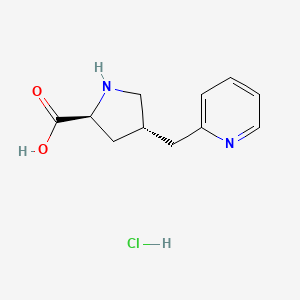

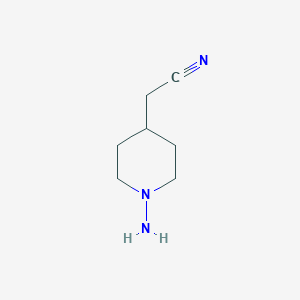
![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
![11-Methyl-5H-benzo[B]carbazole](/img/structure/B12955089.png)

![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
